4-Fluoronaphthalene-2-sulfonamide
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Overview
Description
4-Fluoronaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H8FNO2S It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a sulfonamide group is attached at the second position
Mechanism of Action
Target of Action
The primary target of 4-Fluoronaphthalene-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting DNA synthesis and bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This disruption affects the synthesis of purines and pyrimidines, which are the building blocks of DNA . As a result, DNA synthesis is halted, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The metabolism of sulfonamides involves acetylation and hydroxylation . The renal excretion of sulfonamides is a combination of glomerular filtration and tubular secretion .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it inhibits DNA synthesis, thereby stopping bacterial replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-fluoronaphthalene with chlorosulfonic acid to form 4-fluoronaphthalene-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative .
Industrial Production Methods: Industrial production of 4-Fluoronaphthalene-2-sulfonamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-aminonaphthalene-2-sulfonamide.
Suzuki-Miyaura Coupling: Biaryl compounds with various functional groups.
Scientific Research Applications
4-Fluoronaphthalene-2-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
- 4-Fluoronaphthalene-1-sulfonamide
- 4-Fluoronaphthalene-2-sulfonyl chloride
- 4-Fluoronaphthalene-2-sulfonic acid
Comparison: 4-Fluoronaphthalene-2-sulfonamide is unique due to the specific positioning of the fluorine and sulfonamide groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities .
Properties
IUPAC Name |
4-fluoronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPHVZBQNQJFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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